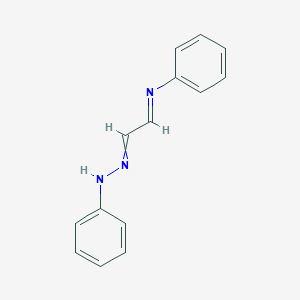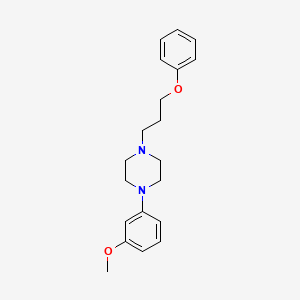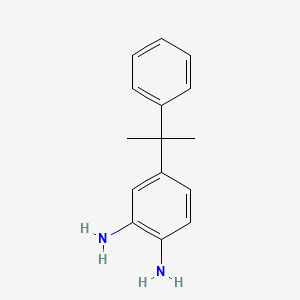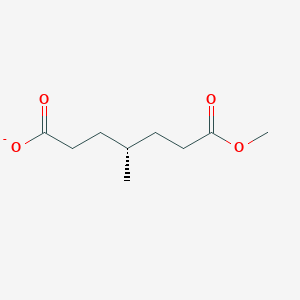![molecular formula C9H10N4O B14473950 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 65195-34-8](/img/structure/B14473950.png)
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various tyrosine kinases, which are crucial targets in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: Substitution reactions, particularly at the amino and dimethylamino groups, are common.
Common Reagents and Conditions
Substitution: Reagents such as cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Known for their activity against cyclin-dependent kinases and adenosine receptors.
Uniqueness
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of tyrosine kinases .
Eigenschaften
CAS-Nummer |
65195-34-8 |
|---|---|
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
7-(dimethylamino)-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C9H10N4O/c1-13(2)8-3-7(14)6-4-10-5-11-9(6)12-8/h3-5H,1-2H3,(H,10,11,12,14) |
InChI-Schlüssel |
XXOKGILTBVCXAE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=O)C2=CN=CN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)




![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)


![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)

